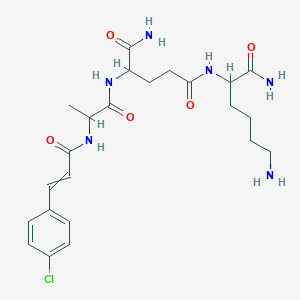
(R)-4-((S)-2-((E)-3-(4-chlorophenyl)acrylaMido)propanaMido)-N1-((S)-1,6-diaMino-1-oxohexan-2-yl)pentanediaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves several steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the acrylamide intermediate: This involves the reaction of 4-chlorophenylacrylic acid with an appropriate amine under dehydrating conditions to form the acrylamide.
Coupling with propanamido intermediate: The acrylamide intermediate is then coupled with a propanamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the diaminohexanoyl intermediate: This step involves the reaction of hexanedioic acid with an amine to form the diaminohexanoyl intermediate.
Final coupling: The final step involves coupling the diaminohexanoyl intermediate with the previously formed acrylamide-propanamido intermediate under similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
作用機序
The mechanism of action of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- ®-4-((S)-2-((E)-3-(4-bromophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
- ®-4-((S)-2-((E)-3-(4-fluorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
Uniqueness
The uniqueness of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C23H33ClN6O5 |
|---|---|
分子量 |
509.0 g/mol |
IUPAC名 |
2-[2-[3-(4-chlorophenyl)prop-2-enoylamino]propanoylamino]-N'-(1,6-diamino-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C23H33ClN6O5/c1-14(28-19(31)11-7-15-5-8-16(24)9-6-15)23(35)30-18(22(27)34)10-12-20(32)29-17(21(26)33)4-2-3-13-25/h5-9,11,14,17-18H,2-4,10,12-13,25H2,1H3,(H2,26,33)(H2,27,34)(H,28,31)(H,29,32)(H,30,35) |
InChIキー |
UCNWLXVRQMNZGC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)N)C(=O)N)NC(=O)C=CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
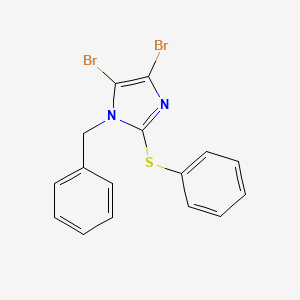
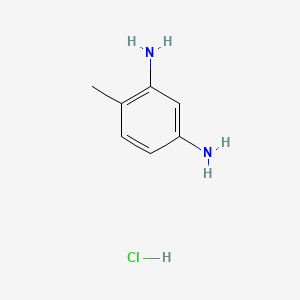
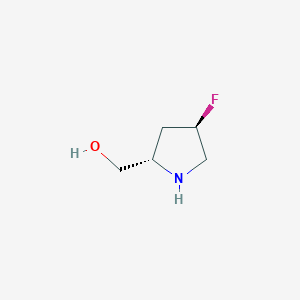
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
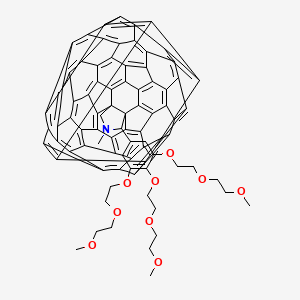
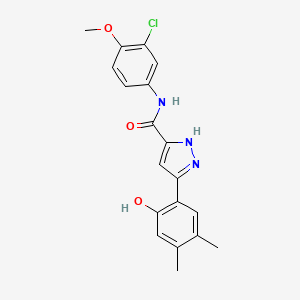
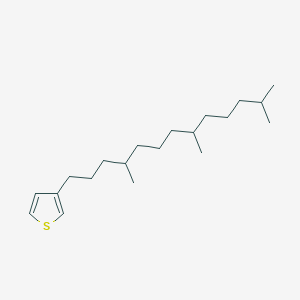
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
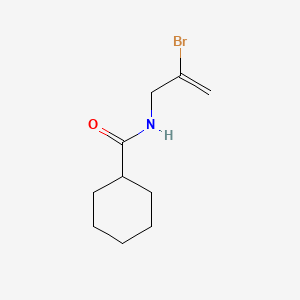

![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)

